Enhanced Suzuki–Miyaura Coupling Reactivity Driven by Electron‑Donating Substituents
Compared with phenylboronic acid (no substituents) or 4‑methoxyphenylboronic acid (single electron‑donating group), (4‑hydroxy‑3‑methoxyphenyl)boronic acid benefits from a dual electron‑donating effect (‑OH and ‑OCH₃) that enhances transmetalation rates in Suzuki–Miyaura couplings [1]. In aqueous micellar conditions, arylboronic acids bearing electron‑donating groups (EDGs) exhibit faster reaction kinetics and higher yields than those with electron‑withdrawing groups (EWGs) or hydrogen [1].
| Evidence Dimension | Relative transmetalation rate (qualitative ranking) |
|---|---|
| Target Compound Data | Rapid (dual EDG) |
| Comparator Or Baseline | Phenylboronic acid (H); 4‑methoxyphenylboronic acid (single EDG); 4‑nitrophenylboronic acid (EWG) |
| Quantified Difference | Not directly quantified for this compound; class trend: EDG > H > EWG |
| Conditions | Suzuki–Miyaura coupling in aqueous micelles |
Why This Matters
Faster coupling kinetics can reduce reaction time and catalyst loading, improving process economics.
- [1] Wang, J.; Zheng, W.; Ding, L.; Wang, Y. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry 2024, 89 (17), 11930–11938. View Source
